molecular formula C11H12O5 B2406180 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid CAS No. 127556-98-3

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

Cat. No.: B2406180
CAS No.: 127556-98-3
M. Wt: 224.212
InChI Key: TUKIMVAQBCKDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid is an organic compound that features a benzo[1,3]dioxole moiety attached to a butyric acid chain

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins within the cell . The nature of these interactions is largely dependent on the specific structure of the compound, which allows it to bind to certain biomolecules and influence their function .

Cellular Effects

The effects of 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid on cells are diverse and complex. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At low doses, this compound may have beneficial effects, while at high doses, it may cause toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell . This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid typically involves the reaction of benzo[1,3]dioxole with butyric acid derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the ester bond between the benzo[1,3]dioxole and the butyric acid moiety. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of catalysts to speed up the reaction process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid is unique due to its specific combination of the benzo[1,3]dioxole moiety and the butyric acid chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-11(13)2-1-5-14-8-3-4-9-10(6-8)16-7-15-9/h3-4,6H,1-2,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKIMVAQBCKDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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